molecular formula C10H11NO2 B3325386 O-(3-(3-methoxyphenyl)-2-propynyl)hydroxylamine CAS No. 210985-43-6

O-(3-(3-methoxyphenyl)-2-propynyl)hydroxylamine

Cat. No. B3325386
M. Wt: 177.2 g/mol
InChI Key: OCUHJHLSLWAHFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . A convenient reaction between N-acetylbenzamides and hydroxylamine hydrochloride at 80 °C in the presence of pyridine under microwave irradiation has been described . This method leads to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .


Molecular Structure Analysis

The molecular structure of similar compounds is obtained using the density functional theory (DFT) method to get the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . The computed geometrical parameters are compared with experimental data .


Chemical Reactions Analysis

Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH2+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .

Scientific Research Applications

Metabolism by Cytochrome P450 Enzymes

O-(3-(3-methoxyphenyl)-2-propynyl)hydroxylamine, also known as N-(2-methoxyphenyl)hydroxylamine, is metabolized by human hepatic microsomal enzymes, predominantly to o-anisidine, which is a parent carcinogen. This study aimed to investigate the metabolism of this compound by human hepatic microsomes and identify the major microsomal enzymes involved. It was found that the compound is predominantly metabolized to o-anisidine, and other minor products were also identified. The enzymes CYP3A4, 2E1, and 2C were attributed to the main activity for this metabolic step in human liver (Naiman, Martínková, Schmeiser, Frei, & Stiborová, 2011).

Rat Hepatic Microsomes Metabolism

A similar study on rat hepatic microsomes found that N-(2-methoxyphenyl)hydroxylamine is also metabolized predominantly to o-anisidine. This study aimed to identify the major microsomal enzymes participating in this process in rats. The study concluded that CYP2C, followed by CYP2E1, 2D, and 2A, are the major enzymes participating in this process in rat liver (Naiman, Frei, & Stiborová, 2010).

Genotoxicity and DNA Adduct Formation

The compound is responsible for the genotoxicity of two industrial and environmental pollutants and bladder carcinogens, viz. 2-methoxyaniline (o-anisidine) and 2-methoxynitrobenzene (o-nitroanisole), by forming three deoxyguanosine adducts in DNA. This study investigated the ability of rat hepatic microsomes to metabolize these metabolites. The results suggest that the genotoxicity of N-(2-methoxyphenyl)hydroxylamine is dictated by its spontaneous decomposition to nitrenium/carbenium ions generating DNA adducts and by its susceptibility to metabolism by CYP enzymes (Naiman, Hodek, Liberda, Schmeiser, Frei, & Stiborová, 2010).

Other Relevant Studies

  • Hydroxylamine Reactions

    Hydroxylamine reacts with diphenylphosphinic chloride to give O-(diphenylphosphinyl)hydroxylamine and other related compounds. This study explored the characteristic chemical reactions of these compounds, highlighting their potential utility in various chemical applications (Harger, 1982).

  • Formation of DNA Adducts

    A study on 2-Methoxyaniline (o-anisidine) revealed that it forms DNA adducts in several organs of rats, especially in the urinary bladder. The adducts were identified as deoxyguanosine adducts formed by N-(2-methoxyphenyl)hydroxylamine (Naiman, Dračínský, Hodek, Martínková, Schmeiser, Frei, & Stiborová, 2012).

Safety And Hazards

The safety and hazards associated with similar compounds include warnings for acute toxicity, oral (Category 4), H302 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

O-[3-(3-methoxyphenyl)prop-2-ynyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-10-6-2-4-9(8-10)5-3-7-13-11/h2,4,6,8H,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUHJHLSLWAHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#CCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(3-(3-methoxyphenyl)-2-propynyl)hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Okitsu, K Sato, TM Potewar… - The Journal of Organic …, 2011 - ACS Publications
An efficient method for the synthesis of 2,5-dihydroisoxazoles and isoxazoles using iodocyclization of N-alkoxycarbonyl O-propargylic hydroxylamines has been developed. 2,5-Dihydro-…
Number of citations: 63 pubs.acs.org

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